molecular formula C16H18N4O2 B1678447 Piribedil CAS No. 3605-01-4

Piribedil

Cat. No. B1678447
CAS RN: 3605-01-4
M. Wt: 298.34 g/mol
InChI Key: OQDPVLVUJFGPGQ-UHFFFAOYSA-N
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Description

Piribedil is an antiparkinsonian agent and a piperazine derivative. It acts as a D2 and D3 receptor agonist . It is used in the treatment of Parkinson’s disease, either as monotherapy or in combination with levodopa .


Synthesis Analysis

A method of synthesis for piribedil involves the use of piperonyl cyclonene, piperazine, and paraformaldehyde under the effect of hydrochloric acid for one-step synthesis of piperonylpiperazine, which is then used to synthesize piribedil with dichloro pyrimidine .


Chemical Reactions Analysis

Piribedil acts as a non-ergot partial dopamine D2/D3-selective agonist, blocks alpha2-adrenoreceptors, and has minimal effects on serotoninergic, cholinergic, and histaminergic receptors . It has been shown to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia .

Scientific Research Applications

Parkinson's Disease Treatment

Piribedil has been extensively studied for its efficacy in treating Parkinson's disease. It is a dopamine agonist with equal affinity for D2/D3 dopamine receptors and has been found effective as monotherapy or as an adjunct to levodopa (L-dopa) in Parkinson's treatment. Notably, piribedil induces less dyskinesia than L-dopa in MPTP-treated marmosets, indicating a lower degree and intensity of dyskinesia, which is a significant advantage in Parkinson's therapy (Smith et al., 2002). In another study, piribedil monotherapy showed significant improvement in motor symptoms in early Parkinson's disease patients compared to placebo (Rascol et al., 2006).

Cognitive and Psychomotor Enhancement

Piribedil has been investigated for its potential cognitive and psychomotor enhancement effects. A study involving young, healthy male volunteers revealed that piribedil improved reaction time, memory recall, and information processing speed, indicating its potential as a cognitive enhancer (Schück et al., 2002).

Neuroendocrine Effects

Piribedil has been studied for its neuroendocrine effects, particularly in the context of depression. It has been shown to alter the secretion of various hormones, including prolactin and other stress hormones, suggesting its potential utility in treating depressive and anxiety disorders, attention deficit hyperactivity disorder, and chronic pain disorders (Bykov & Bekker, 2020).

Treatment of Tinnitus

Piribedil has been evaluated for the treatment of tinnitus, a challenging condition to manage. A study involving 100 patients with tinnitus assessed the efficacy of piribedil, showing no significant improvement compared to placebo. However, specific electrophysiological characteristics were identified that might predict better treatment response with piribedil in certain subgroups of tinnitus patients (de Azevedo et al., 2009).

Safety And Hazards

Piribedil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Future Directions

Piribedil has been used in China for many years as monotherapy or in combination with levodopa . Future research may focus on better understanding its antiparkinsonian profile . Pilot clinical studies suggest that piribedil may improve non-motor symptoms, such as apathy, but confirmatory trials are needed .

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPVLVUJFGPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride)
Record name Piribedil [INN:DCF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID9045188
Record name Piribedil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piribedil

CAS RN

3605-01-4
Record name Piribedil
Source CAS Common Chemistry
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Record name Piribedil [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piribedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12478
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Record name Piribedil
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Record name Piribedil
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Record name PIRIBEDIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,070
Citations
A Güell, G Geraud, PH Jauzac… - Journal of Cerebral …, 1982 - journals.sagepub.com
… that recieved a dopaminergic agonist, piribedil, at a dose of 0.1 … , we demonstrate a similar action of piribedil on CBF in man. … Piribedil was given intrave nously by means of a 30-min …
Number of citations: 27 journals.sagepub.com
MJ Millan - Pharmacology & therapeutics, 2010 - Elsevier
… Of these, piribedil displays the unique cellular signature of: 1)… preclinical and therapeutic profile of piribedil, comparisons to … the mechanisms of action of piribedil and other antiparkinson …
Number of citations: 98 www.sciencedirect.com
S Perez-Lloret, O Rascol - CNS drugs, 2016 - Springer
… The tolerability and safety profile of piribedil fits with that of the class of dopaminergic … are not a concern with piribedil. The original combination of piribedil D 2 dopaminergic and alpha-2 …
Number of citations: 51 link.springer.com
J McCulloch, L Edvisson - European journal of pharmacology, 1980 - Elsevier
… Two aspects of the cerebrovascular action of the putative dopaminergic agonist, piribedil, … artery to piribedil and its metabolite, S584, were first examined and the effects of piribedil upon …
Number of citations: 30 www.sciencedirect.com
D Nagaraja, S Jayashree - American Journal of Psychiatry, 2001 - Am Psychiatric Assoc
… piribedil improves global cognitive function in patients with mild cognitive impairment. METHOD: In a 90-day randomized double-blind study, treatment with piribedil … agonist piribedil …
Number of citations: 232 ajp.psychiatryonline.org
P Jenner - Journal of neurology, 1992 - Springer
… However, in our studies in contrast to other dopamine agonists, in vivo piribedil interacts … piribedil may be limited by nausea and drowsiness. Indeed, in MPTP-treated primates piribedil …
Number of citations: 37 link.springer.com
M Ziegler, A Castro‐Caldas… - … : official journal of the …, 2003 - Wiley Online Library
… months: −10.0 points in the piribedil group vs. −6.7 points … piribedil group vs. 13 of 54 patients in the placebo group). In conclusion, a 6‐month oral administration of 150 mg/day piribedil …
O Rascol, B Dubois, AC Caldas, S Senn… - … : official journal of the …, 2006 - Wiley Online Library
Piribedil is a D 2 dopamine agonist, which has been shown to improve symptoms of Parkinson's disease (PD) when combined with L‐dopa. The objective of this study was to compare …
A Castro‐Caldas, P Delwaide, W Jost… - … : official journal of the …, 2006 - Wiley Online Library
… Piribedil and bromocriptine resulted in similar improvement on all UPDRS III subscores. Piribedil … of piribedil limited to the Wisconsin Card Sorting Test. An overall good tolerability of …
A Mittur - Current Drug Therapy, 2011 - ingentaconnect.com
… pleiotropy, and clinical properties of piribedil with a focus on its utility in the therapy … piribedil are related to current knowledge on its multifunctional pharmacology. Properties of piribedil …
Number of citations: 28 www.ingentaconnect.com

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